7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Description
7,7-Dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide is a norbornane-derived compound featuring a bicyclic scaffold with two methyl groups at position 7, two ketone moieties at positions 2 and 3, and a carboxamide group linked to a 3-(trifluoromethyl)phenyl substituent. Below, we compare this compound with structurally related bicyclo[2.2.1]heptane derivatives to highlight key differences in substituents, stereochemistry, and functional groups.
Properties
IUPAC Name |
7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-15(2)11-6-7-16(15,13(23)12(11)22)14(24)21-10-5-3-4-9(8-10)17(18,19)20/h3-5,8,11H,6-7H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRBYMPWWLJACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of a suitable precursor with trifluoromethylphenyl isocyanate under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the trifluoromethyl group can influence the oxidation behavior of the compound.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions at different positions of the bicyclic structure can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes critical structural features of the target compound and its analogs:
Key Observations
a) Trifluoromethylphenyl vs. Other Aryl Substituents
- The target compound’s 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to the 2,5-difluorophenyl group in , which offers reduced electron-withdrawing effects.
- The 8-quinolinyl substituent in introduces a nitrogen heterocycle, enabling π-stacking or metal coordination, but increases steric bulk.
b) Ketone Group Positioning
- In contrast, single ketone derivatives (e.g., ) may exhibit reduced polarity and rigidity.
c) Stereochemical Considerations
- The (1R,4R) stereochemistry in could lead to distinct diastereoselective interactions compared to non-specified configurations in other analogs.
d) Steric and Electronic Effects
- The additional methyl group at C4 in may restrict conformational flexibility, influencing bioavailability.
Biological Activity
7,7-Dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide, often referred to by its IUPAC name, is a compound with significant potential in pharmaceutical research due to its unique structural properties and biological activities. The molecular formula for this compound is , with a molecular weight of approximately 339.31 g/mol .
Chemical Structure
The compound features a bicyclic structure, which is known to influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may affect the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. Research indicates that derivatives of bicyclic compounds can inhibit key enzymes involved in cancer progression, including BRAF(V600E) and EGFR .
| Compound | Target | Activity |
|---|---|---|
| 7,7-Dimethyl | BRAF(V600E) | Inhibition observed |
| Similar Compounds | EGFR | Antitumor activity |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro assays suggest that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating a potential role in managing inflammatory diseases .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of this class of compounds. For instance, derivatives have shown efficacy against various bacterial strains by disrupting cell membrane integrity .
| Activity Type | Tested Against | Outcome |
|---|---|---|
| Antimicrobial | Bacterial strains | Membrane disruption observed |
Study 1: Antitumor Efficacy
In a controlled study focusing on the antitumor efficacy of bicyclic compounds, researchers synthesized several derivatives and tested their activity against cancer cell lines. The results indicated that certain substitutions on the bicyclic core significantly enhanced cytotoxicity against MDA-MB-231 breast cancer cells.
Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory mechanisms of related compounds using LPS-induced macrophage models. Results demonstrated that these compounds could significantly reduce inflammatory markers, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
